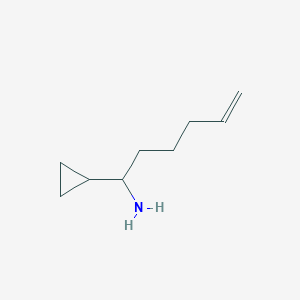

1-Cyclopropylhex-5-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-cyclopropylhex-5-en-1-amine |

InChI |

InChI=1S/C9H17N/c1-2-3-4-5-9(10)8-6-7-8/h2,8-9H,1,3-7,10H2 |

InChI Key |

LWOVWZSPTBNAMM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(C1CC1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Cyclopropylhex 5 En 1 Amine and Its Analogs

Retrosynthetic Analysis of 1-Cyclopropylhex-5-en-1-amine

Retrosynthetic analysis involves breaking down a target molecule into precursor structures, known as synthons, and their real-world chemical equivalents, or reagents. airitilibrary.com For this compound, several logical disconnections can be proposed.

The most common and strategically sound disconnection for an amine involves breaking the carbon-nitrogen (C-N) bond. amazonaws.comyoutube.com This is a reliable strategy because numerous methods exist for forming C-N bonds. amazonaws.com Applying this disconnection to this compound breaks the molecule into two components: a carbonyl precursor and an amine source.

This approach identifies the key intermediate as cyclopropyl(hex-5-en-1-yl)ketone . The forward reaction corresponding to this disconnection is a reductive amination, a robust and widely used transformation that converts a ketone into an amine via an intermediate imine. wikipedia.orgyoutube.com This is often the preferred route for synthesizing primary amines from ketones. liv.ac.uk

An alternative disconnection involves cleaving the carbon-carbon (C-C) bond between the cyclopropyl (B3062369) ring and the carbon atom bearing the amine group. This strategy breaks the molecule into a cyclopropyl synthon and a 6-carbon imine or a related electrophilic fragment.

This pathway would necessitate the use of a cyclopropyl organometallic reagent, such as cyclopropyllithium or a cyclopropyl Grignard reagent, which would act as a nucleophile. The corresponding forward synthesis would involve the addition of this organometallic species to an appropriate electrophile, such as a hex-5-en-1-imine or a related derivative.

A third retrosynthetic approach targets the hexenyl side chain. Disconnection at the alkene functionality, for example, through a Wittig-type reaction, is a possibility. However, a more strategic C-C bond cleavage within the aliphatic chain can simplify the structure significantly. For instance, disconnecting the C4-C5 bond suggests a synthesis involving the coupling of a four-carbon fragment and a five-carbon fragment.

This route could involve the reaction of a cyclopropyl-containing epoxide with a nucleophilic four-carbon unit, such as an allylmagnesium bromide, followed by subsequent chemical manipulations. Alternatively, it could involve the addition of a but-3-en-1-yl Grignard reagent to a cyclopropyl-containing aldehyde.

Approaches for the Formation of the Cyclopropyl-Carbinylamine Core

Based on the retrosynthetic analysis, the most direct and well-documented pathway to the target amine proceeds through a cyclopropyl ketone precursor. This subsection focuses on the forward synthesis, specifically the reductive amination protocols to construct the essential cyclopropyl-carbinylamine core.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. wikipedia.orgliv.ac.uk For the synthesis of this compound, the precursor cyclopropyl(hex-5-en-1-yl)ketone would react with an ammonia (B1221849) source (such as ammonia itself or an ammonia equivalent like ammonium (B1175870) formate) to form an imine intermediate in situ. liv.ac.uk This intermediate is then immediately reduced to the target primary amine. wikipedia.org A key advantage of modern reductive amination protocols is their chemoselectivity, with many catalytic systems capable of reducing the imine in the presence of other reducible functional groups, such as the terminal alkene in the target molecule. mdpi.com

Catalytic hydrogenation represents an efficient and atom-economical method for the reduction step in a reductive amination sequence. wikipedia.org This can be performed using molecular hydrogen (H₂) with a heterogeneous catalyst or through transfer hydrogenation, which uses a hydrogen donor molecule like ammonium formate (B1220265). liv.ac.ukliv.ac.uk

Transfer Hydrogenation: This method has gained prominence due to its operational simplicity and the use of safe, readily available hydrogen donors. liv.ac.uk Iridium and Ruthenium complexes are particularly effective catalysts for this transformation. liv.ac.ukmdma.ch For instance, cyclometalated iridium(III) complexes have been shown to be highly active and chemoselective for the direct reductive amination of various ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source. liv.ac.uk The reaction conditions are often mild, preserving other functional groups. mdpi.com An interesting catalytic dichotomy has been observed with certain cyclopropyl ketones, where a rhodium catalyst yields the expected reductive amination product, while a ruthenium catalyst can promote a novel ring-expansion to form a pyrrolidine. acs.org

The table below summarizes representative catalytic systems used for the transfer hydrogenative reductive amination of ketones, which are analogous to the transformation required for the synthesis of this compound.

| Catalyst Precursor | Amine Source | Hydrogen Donor | Solvent | Temperature (°C) | Substrate Type | Ref |

| [Cp*IrCl₂]₂/Ligand | NH₄OAc | HCOOH/NEt₃ | Toluene | 80 | Aromatic/Aliphatic Ketones | liv.ac.uk |

| Cyclometalated Ir(III) | NH₄O₂CH | NH₄O₂CH | 1,4-Dioxane | 100 | Aromatic/Aliphatic Ketones | liv.ac.uk |

| [(tol-binap)RuCl₂(DMF)ₓ] | NH₃ | NH₄O₂CH | Methanol | 85 | Aromatic Ketones | mdma.ch |

This table presents data for analogous reactions on various ketone substrates, not specifically on cyclopropyl(hex-5-en-1-yl)ketone.

Direct Catalytic Hydrogenation: This classic method involves reacting the ketone and ammonia under a hydrogen atmosphere in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide (PtO₂). wikipedia.org Nickel catalysts are frequently used due to their good activity and abundance. wikipedia.org The process typically involves the initial dehydrogenation of an intermediate alcohol to reform the carbonyl, reaction with ammonia to form the imine, and subsequent hydrogenation of the imine to the final amine product. wikipedia.org

Nucleophilic Addition of Organometallic Reagents to Cyclopropyl Nitriles or Imines

An alternative strategy involves the formation of the C-C bond between the cyclopropyl group and the hexenyl chain via nucleophilic addition. This can be achieved by reacting a cyclopropyl electrophile with a hexenyl nucleophile or vice versa.

A plausible route starts with cyclopropyl cyanide (cyclopropanecarbonitrile). orgsyn.org This nitrile can be attacked by an organometallic reagent, such as 5-hexenylmagnesium bromide, a Grignard reagent. The nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile forms an intermediate imine anion. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com Subsequent aqueous workup hydrolyzes this intermediate to yield cyclopropyl 5-hexenyl ketone. libretexts.orgyoutube.com This ketone can then be converted to the target amine via the reductive amination methods described previously (Section 2.2.1).

Alternatively, direct synthesis of the primary amine can be envisioned. The addition of a Grignard reagent to a nitrile followed by reduction of the intermediate imine, without hydrolysis, would lead to the amine. However, the more common outcome of a Grignard reaction with a nitrile followed by acidic workup is the formation of a ketone. A titanium-mediated variation allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents. thieme-connect.com

Rearrangement Reactions for Cyclopropylamine (B47189) Synthesis (e.g., Hofmann, Curtius)

Classic rearrangement reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom are well-established methods for the synthesis of the cyclopropylamine core.

Hofmann Rearrangement: The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com In this context, cyclopropanecarboxamide (B1202528) would be the starting material. google.com The reaction is typically carried out with bromine and a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. chemistrysteps.com This isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine, cyclopropylamine, with the loss of carbon dioxide. wikipedia.orgchemistrysteps.com The hexenyl chain would need to be installed in a subsequent step, for example, via N-alkylation.

Curtius Rearrangement: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. masterorganicchemistry.comwikipedia.orgnrochemistry.com The starting material for the synthesis of cyclopropylamine is cyclopropanecarbonyl azide, which can be prepared from cyclopropanecarboxylic acid. Theoretical and experimental studies suggest that the thermal rearrangement proceeds through a concerted pathway with concomitant loss of N₂. nih.govnih.govresearchgate.net The resulting cyclopropyl isocyanate can be trapped with various nucleophiles. wikipedia.orgnrochemistry.com Hydrolysis with aqueous acid or base will yield cyclopropylamine. Trapping with an alcohol (e.g., tert-butanol) generates a carbamate-protected amine, which can be useful for further functionalization before deprotection.

Table 2: Comparison of Hofmann and Curtius Rearrangements for Cyclopropylamine Synthesis

| Reaction | Starting Material | Key Reagents | Key Intermediate | Advantages | Disadvantages |

| Hofmann | Cyclopropanecarboxamide | Br₂, NaOH | Isocyanate | One-pot from amide | Use of hazardous bromine, sometimes lower yields |

| Curtius | Cyclopropanecarbonyl azide | Heat or UV light | Isocyanate | Milder conditions possible, high yields | Potentially explosive azide intermediate |

Amination of Cyclopropyl Halides or Alcohols

Direct amination of a cyclopropyl substrate offers another synthetic route. Due to the high ring strain and increased s-character of the C-H bonds, cyclopropyl halides are generally less reactive in classical Sₙ2 reactions. However, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) have proven effective for the synthesis of N-arylcyclopropylamines from aryl bromides and cyclopropylamine. researchgate.net A similar strategy could potentially be applied to couple a cyclopropyl halide or triflate with hex-5-en-1-amine (B1268122).

A more practical approach involves converting a cyclopropyl alcohol into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.commasterorganicchemistry.com For example, cyclopropylmethanol (B32771) could be tosylated, and the resulting cyclopropylmethyl tosylate could undergo nucleophilic substitution with hex-5-en-1-amine to form N-(cyclopropylmethyl)hex-5-en-1-amine, an analog of the target compound. To obtain the target this compound, one would start with 1-cyclopropylhex-5-en-1-ol. Conversion of this secondary alcohol to a tosylate followed by nucleophilic substitution with an ammonia equivalent (like sodium azide followed by reduction) would yield the desired product. researchgate.net

Introduction and Manipulation of the Hex-5-en-1-yl Chain

The hex-5-en-1-yl chain can either be introduced as a complete unit, as seen in the Grignard reaction (Section 2.2.2), or constructed on the cyclopropylamine core using other methods, such as olefin metathesis.

Olefin Metathesis Approaches: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM)

Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for C=C bond formation. wikipedia.org

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that forms cyclic olefins from acyclic dienes. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, one could start with N-allyl-N-(cyclopropyl(vinyl)methyl)amine. An RCM reaction on this substrate would not directly yield the target but could be used to form related cyclic amine structures. A more relevant strategy for the synthesis of analogs would involve preparing a diallylated cyclopropylamine derivative. For instance, N,N-diallylcyclopropylamine could undergo RCM to form a five-membered nitrogen heterocycle. This highlights the utility of RCM in creating constrained analogs. ursa.catnih.govnih.gov

Cross-Metathesis (CM): CM is an intermolecular reaction between two different olefins. mdpi.com This strategy could be employed to introduce the hexenyl chain onto a simpler, pre-formed cyclopropylamine derivative. For example, N-allylcyclopropylamine could undergo cross-metathesis with 4-penten-1-ol. This reaction would exchange the terminal methylene (B1212753) groups, forming a new C=C bond and elongating the chain to the desired hexenyl length, albeit with an alcohol functionality that would require further manipulation. The reaction is driven by the removal of a volatile byproduct, typically ethylene (B1197577). The choice of catalyst is important to control selectivity and prevent homodimerization of the starting olefins.

Design of Diene Precursors for Intramolecular Cyclization

The synthesis of the hexene ring in this compound via intramolecular cyclization necessitates the careful design of an acyclic diene precursor. The strategic placement of two alkene functionalities within a single molecule allows for the formation of the cyclic structure through reactions like Ring-Closing Metathesis (RCM). For the target molecule, a suitable precursor would be a 1,6-diene bearing a cyclopropylamine group at a key position.

A conceptually viable precursor is N-protected 1-cyclopropylhepta-1,6-dien-1-amine. In this design, one terminal double bond is positioned at the 6-position of the heptadiene chain, while the other is directly attached to the carbon bearing the cyclopropyl and amino groups. The protecting group (P) on the nitrogen is crucial, as primary and secondary amines can be incompatible with many metathesis catalysts. princeton.edu Suitable protecting groups could include benzyl (B1604629) groups or a carbamate, which are stable under metathesis conditions and can be removed in a later step.

Ruthenium-Catalyzed RCM for Hexene Ring Formation (Conceptual Application)

Ring-Closing Metathesis (RCM) is a powerful method for the formation of cyclic alkenes, including the six-membered ring of a hexene derivative. organic-chemistry.orgwikipedia.org The reaction is catalyzed by transition metal complexes, most notably those containing ruthenium, such as the well-defined Grubbs catalysts. uwindsor.ca

For the conceptual synthesis of this compound, an appropriately designed and N-protected diene precursor would undergo intramolecular cyclization in the presence of a ruthenium catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. organic-chemistry.org The driving force for the reaction is often the formation of a small, volatile byproduct, such as ethylene gas, which is removed from the reaction mixture, shifting the equilibrium toward the desired cyclic product. organic-chemistry.orgwikipedia.org

The choice of catalyst is critical for the success of the RCM reaction. Several generations of Grubbs catalysts are available, offering varying levels of activity and functional group tolerance. organic-chemistry.orguwindsor.ca

| Catalyst Generation | Common Name | Key Features | Conceptual Application Notes |

|---|---|---|---|

| First Generation | Grubbs' Catalyst I | Good activity for less sterically hindered and strained alkenes. uwindsor.ca | May require higher catalyst loading and elevated temperatures for the formation of the hexene ring. |

| Second Generation | Grubbs' Catalyst II | Features an N-heterocyclic carbene (NHC) ligand, providing higher activity and stability. organic-chemistry.org | Generally more efficient and tolerant of a wider range of functional groups, making it a robust choice for this transformation. researchgate.net |

| Third Generation | Hoveyda-Grubbs Catalysts | Incorporates a chelating isopropoxystyrene ligand, offering enhanced stability and catalyst recovery. | High activity and stability could lead to lower catalyst loadings and cleaner reactions. |

The reaction would be performed in a dilute solution of an inert solvent, such as dichloromethane (B109758) or toluene, to favor the intramolecular RCM pathway over competing intermolecular oligomerization. uwindsor.ca Upon successful cyclization, the resulting N-protected cyclopropyl-cyclohexenyl-amine would then be subjected to a deprotection step to yield the final target primary amine.

Stereoselective Metathesis for E/Z Isomer Control

The double bond formed within the hexene ring during RCM can have either an E (trans) or Z (cis) configuration. The stereochemical outcome is influenced by several factors, including the ring strain of the product, the reaction thermodynamics, and, most importantly, the structure of the catalyst used. wikipedia.org Catalyst-controlled stereoselective metathesis allows for the targeted synthesis of a specific isomer. duke.edu

For six-membered rings, the energy difference between the E and Z isomers is often small, but the Z-isomer can be favored to minimize ring strain. wikipedia.org However, many standard ruthenium catalysts, particularly second-generation Grubbs catalysts, tend to favor the thermodynamically more stable E-isomer. wikipedia.org

To achieve selective formation of the Z-isomer, specialized catalysts have been developed. These catalysts, often based on molybdenum or tungsten, or specifically modified ruthenium complexes, can override the thermodynamic preference and kinetically favor the formation of the Z-alkene. ucl.ac.uknih.gov

| Desired Isomer | Catalyst Type | Example Catalyst Class | Rationale |

|---|---|---|---|

| E (trans) | Standard Ruthenium NHC | Grubbs II, Hoveyda-Grubbs II | These catalysts generally favor the formation of the more thermodynamically stable E-isomer. wikipedia.org |

| Z (cis) | Stereoretentive/Z-Selective | Schrock Molybdenum/Tungsten Catalysts, Hoveyda Z-selective Ruthenium Catalysts ucl.ac.uknih.gov | These catalysts are designed with specific ligand architectures that sterically direct the metathesis pathway to preferentially form the kinetically favored Z-isomer. duke.edusemanticscholar.org |

By selecting the appropriate catalyst, it is conceptually possible to direct the RCM cyclization to produce either the (E)- or (Z)-1-cyclopropylhex-5-en-1-amine precursor with high selectivity. This control is essential for applications where the geometry of the double bond is critical for biological activity or subsequent synthetic transformations.

Cross-Coupling Reactions for Alkene Formation (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions provide powerful alternatives for constructing the hexene ring's double bond without relying on a cyclization strategy. The Heck and Suzuki reactions are prominent examples that form carbon-carbon bonds with high efficiency and functional group tolerance. masterorganicchemistry.com

The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target molecule, this could involve coupling a fragment containing the cyclopropylamine moiety with another fragment to form the C-C double bond of the hexene ring. For example, the reaction could be between a vinyl halide (like 1-bromo-2-cyclopropylethylamine, N-protected) and but-3-en-1-ol, followed by oxidation and amination, or a similar variation.

The Suzuki reaction couples an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide array of functional groups. mdpi.com A plausible Suzuki coupling strategy could involve reacting a vinylboronic acid with a halide precursor containing the cyclopropylamine group. For instance, coupling (N-protected)-1-cyclopropyl-1-iodoethane with a pent-4-en-2-ylboronic acid derivative.

| Feature | Heck Reaction | Suzuki Reaction |

|---|---|---|

| Coupling Partners | Unsaturated Halide/Triflate + Alkene wikipedia.org | Organohalide/Triflate + Organoboron Compound wikipedia.org |

| Key Reagents | Palladium catalyst, base (e.g., triethylamine) | Palladium catalyst, base (e.g., sodium carbonate), organoboron reagent |

| Byproducts | Stoichiometric salt (e.g., triethylammonium (B8662869) halide) | Boron-containing byproducts, which are generally non-toxic and easily removed. |

| Stereoselectivity | Typically favors the E (trans) isomer. organic-chemistry.org | Stereoretentive with respect to the geometry of the starting vinyl halide and vinylborane. wikipedia.org |

Both methods offer strategic advantages for constructing the core structure of this compound, providing flexibility in the choice of starting materials and disconnection points.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental tools for synthesizing alkenes from carbonyl compounds. thieme-connect.com These methods could be employed to form the double bond in the hexene chain of this compound.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane). harvard.edu The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of E-alkenes. harvard.edu A possible synthetic route could involve reacting a protected cyclopropylamino-acetaldehyde with the ylide derived from (4-bromobutyl)triphenylphosphonium bromide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. organic-chemistry.org A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable E-alkene. thieme-connect.comorganic-chemistry.org Additionally, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. organic-chemistry.org An HWE approach could involve reacting a protected cyclopropylamino-acetaldehyde with a phosphonate ester, such as diethyl (4-pentenyl)phosphonate, in the presence of a base like sodium hydride.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium ylide harvard.edu | Phosphonate carbanion organic-chemistry.org |

| Carbonyl Partner | Aldehyde or Ketone | Aldehyde or Ketone |

| Typical Stereoselectivity | Z-selective with non-stabilized ylides; E-selective with stabilized ylides. harvard.edu | Highly E-selective. thieme-connect.comorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Water-soluble phosphate ester (easily removed) organic-chemistry.org |

| Reactivity | Ylides are highly reactive. | Phosphonate carbanions are more nucleophilic and less basic than ylides, often leading to fewer side reactions. thieme-connect.com |

These olefination strategies offer reliable and stereocontrolled methods for constructing the alkene moiety of the target compound from readily available carbonyl and phosphorus-containing precursors. nih.govresearchgate.net

Chain Elongation via Alkylation or Grignard Additions

Chain elongation strategies involve the sequential building of the carbon backbone of the target molecule. Alkylation and Grignard addition reactions are classic methods for forming new carbon-carbon bonds.

Alkylation can be used to extend a carbon chain. One relevant approach is the alkylation of a terminal alkyne. youtube.com For instance, cyclopropylacetylene (B33242) could be deprotonated with a strong base like sodium amide to form a nucleophilic acetylide. This acetylide could then react with a 1,4-dihalobutane in an SN2 reaction to attach a four-carbon chain. Subsequent partial reduction of the alkyne (e.g., using Lindlar's catalyst) would yield the Z-alkene, and conversion of the terminal halide to an amine would complete the synthesis. However, direct alkylation of amines is often problematic due to overalkylation, making this a less direct route for the amine functionality itself. youtube.com

Grignard additions offer a robust method for chain elongation and functional group installation. A particularly effective strategy would be the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com For example, reacting cyclopropanecarbonitrile (B140667) with 4-pentenylmagnesium bromide would form an intermediate imine. Subsequent aqueous acidic workup would hydrolyze the imine to the corresponding ketone, 1-cyclopropylhex-5-en-1-one. This ketone is a key intermediate that can be converted to the target amine, this compound, through reductive amination. This method avoids the direct handling of potentially unstable aldehydes and provides a convergent route to a late-stage intermediate. Other related methods include the addition of Grignard reagents to nitrones or imines to form amines or their precursors. doi.orgnih.gov

Convergent and Linear Synthesis Pathways

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step assembly from one starting material (A → B → C → D). pediaa.com | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; then B + D → E). wikipedia.org |

| Overall Yield | Lower; overall yield is the product of individual step yields and drops quickly with more steps. wikipedia.orguniurb.it | Higher; the final yield is less affected by the number of steps in the individual fragment syntheses. chemistnotes.com |

| Efficiency | Less efficient, as a low yield in an early step impacts the entire sequence. chemistnotes.com | More efficient; allows for stockpiling of key intermediates and parallel synthesis. fiveable.me |

| Planning | Relatively straightforward to plan sequentially. pediaa.com | Requires more complex retrosynthetic analysis to identify suitable fragments and coupling reactions. |

For the synthesis of this compound, a convergent strategy is likely to be more efficient and higher yielding, particularly for large-scale production.

Chiral Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of this compound is crucial, as the three-dimensional arrangement of atoms significantly influences its biological activity and pharmacological properties. rijournals.com The presence of a stereocenter at the carbon atom bearing the amine group necessitates precise control over the synthetic route to obtain enantiomerically pure forms. Strategies to achieve this control are broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective methods. rijournals.com

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis represents a highly efficient method for establishing chirality, employing substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For a molecule like this compound, key bond formations that can be targeted for stereocontrol include the C-N bond forming the amine center and the C-C bonds creating the cyclopropane (B1198618) ring.

Catalytic Asymmetric C-N Bond Formation:

The direct formation of the chiral amine center is a primary focus. Rhodium-catalyzed hydroamination of allenes has emerged as a powerful technique for synthesizing α-chiral allylic amines. rsc.org Using a rhodium(I) catalyst in conjunction with a Josiphos-type chiral ligand, this method achieves high regio- and enantioselectivity. Benzophenone imine can be used as an effective ammonia carrier, which upon hydroamination and subsequent hydrolysis, yields the primary chiral amine. rsc.org This approach is highly atom-economical and provides a direct route to the chiral amine moiety. rsc.org

Another significant strategy is the metal-catalyzed asymmetric allylic C-H amination. elsevierpure.com Copper-based catalyst systems, for instance, have been developed for enantioselective C-N bond formation. A complex of Cu(MeCN)4PF6 with a chiral ligand such as (R)-(+)-BINAM facilitates the amination of alkenes with N-arylhydroxylamines, yielding chiral N-aryl allylamines with good enantioselectivity. rsc.org Computational studies suggest that the stereoselectivity is determined during the concerted, asynchronous transition state of C-N bond formation. rsc.org Iridium-based catalysts are also being explored for similar direct asymmetric allylic C-H amination reactions. elsevierpure.com

Catalytic Asymmetric C-C Bond Formation (Cyclopropanation):

The stereoselective formation of the cyclopropane ring is another critical step. The repurposing of hemoproteins, such as engineered variants of myoglobin, has led to highly effective biocatalysts for asymmetric olefin cyclopropanation. rochester.edu These engineered enzymes can catalyze the transfer of a carbene from a diazo reagent to an alkene with exceptional diastereoselectivity and enantioselectivity (>99% de and ee). rochester.edu This chemoenzymatic strategy offers a broad substrate scope and provides a robust method for constructing chiral cyclopropane rings. rochester.edu

Alternatively, transition metal catalysts, such as those based on chiral iron porphyrins, are effective for the enantioselective cyclopropanation of arylalkenes using in situ generated diazoacetonitrile. This method can produce cyclopropanes with high yields and enantiomeric excess values up to 98%. researchgate.net

Table 1: Examples of Asymmetric Catalysis for Key Bond Formations

| Target Bond | Catalytic System | Ligand/Biocatalyst | Substrates | Key Feature | Ref |

|---|---|---|---|---|---|

| C-N | Rhodium(I) | Josiphos | Allenes, Benzophenone imine | Highly regio- and enantioselective hydroamination | rsc.org |

| C-N | Copper(I) | (R)-(+)-BINAM | Alkenes, N-Arylhydroxylamines | Direct allylic C-H amination | rsc.org |

| C-C | Engineered Myoglobin | Mb(H64G,V68A) | Vinylarenes, Diazoketones | High diastereo- and enantioselectivity (>99% de/ee) | rochester.edu |

| C-C | Iron Porphyrin | (+)-D4-(por)FeCl | Arylalkenes, Diazoacetonitrile | High enantioselectivity (up to 98% ee) | researchgate.net |

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy is widely employed in the synthesis of chiral amines and amino acids.

One of the most established methods involves the use of Schöllkopf auxiliaries, which are bis-lactim ethers derived from the cyclisation of a chiral amino acid (like L-valine) with glycine. biosynth.com The auxiliary is deprotonated to form a planar enolate, and the steric bulk of the isopropyl group from the valine directs incoming electrophiles to attack from the opposite face. This leads to adducts with high diastereoselectivity (typically >95% d.e.). Mild acidic hydrolysis then cleaves the auxiliary to release the desired α-substituted amino acid in high enantiopurity, making this a robust method for synthesizing analogs. biosynth.comnih.gov

Other common auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For the synthesis of chiral amines specifically, tert-Butanesulfinamide has proven to be a particularly effective chiral auxiliary. It reacts with aldehydes or ketones to form N-sulfinyl imines, which can then be reacted with organometallic reagents. The sulfinyl group directs the nucleophilic addition to one face of the C=N bond, establishing the stereocenter. The auxiliary is then easily removed under mild acidic conditions. wikipedia.org

The chiral pool strategy involves using readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. For instance, a chiral amino acid could be elaborated to form the backbone of a this compound analog, ensuring the correct stereochemistry at the amine center from the outset.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Auxiliary Type | Typical Application | Key Feature | Ref |

|---|---|---|---|---|

| Schöllkopf Reagent | Bis-lactim ether | Asymmetric synthesis of α-amino acids | High diastereoselectivity (>95% d.e.) via alkylation | biosynth.com |

| Oxazolidinones | Evans' Auxiliary | Asymmetric aldol (B89426) reactions, alkylations | Predictable stereocontrol, easily removed | wikipedia.org |

| Camphorsultam | Oppolzer's Sultam | Michael additions, Claisen rearrangements | Superior induction in certain reactions, crystalline derivatives | wikipedia.org |

| tert-Butanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines from ketones/aldehydes | High diastereoselectivity in nucleophilic additions | wikipedia.org |

Diastereoselective Synthesis through Substrate Control

In substrate-controlled synthesis, the existing stereocenters or conformational preferences within the substrate molecule dictate the stereochemical outcome of a reaction. nih.gov This intrinsic control is a powerful tool for constructing molecules with multiple stereocenters in a predictable manner.

For the synthesis of substituted cyclopropanes, diastereoselectivity can be achieved by controlling the approach of a carbene or ylide to a chiral alkene. The existing stereocenter(s) on the alkene can sterically hinder one face, favoring addition to the other and resulting in a specific diastereomer of the cyclopropane ring.

A modern approach involves the diastereoselective synthesis of cyclopropyl diboronates. researchgate.netnih.gov This method uses a 1,2-boronate rearrangement to create 1,2-diboronate substituted cyclopropanes. The boron groups can then be derivatized with high diastereoselectivity, allowing for the controlled installation of multiple substituents on the cyclopropane ring. The presence and nature of the boryl groups are essential for controlling both the chemoselectivity and stereoselectivity of subsequent transformations. researchgate.net

Furthermore, conformational locking of a substrate can play a significant role. For instance, studies on diphenylpropylamine analogs have shown that specific solution conformations, such as those stabilized by internal hydrogen bonding, can dictate the biological activity. nih.gov This highlights that the inherent three-dimensional structure of an intermediate can be exploited to influence the stereochemical course of a reaction, leading to a single diastereomer. By designing a synthetic intermediate that preferentially adopts a certain conformation, it is possible to control the formation of new stereocenters relative to existing ones. nih.gov

Reactivity and Transformation Studies of 1 Cyclopropylhex 5 En 1 Amine

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a Brønsted-Lowry base. This dual reactivity is the cornerstone of its chemical transformations.

Acylation and Alkylation Reactions

The primary amine of 1-cyclopropylhex-5-en-1-amine is expected to readily undergo acylation and alkylation reactions, fundamental transformations for the introduction of substituents on the nitrogen atom.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound would form the corresponding N-acylated derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides are important intermediates in organic synthesis and are often found in biologically active molecules. A general protocol for the acylation of aromatic amines has been described, which could be adapted for this substrate. sigmaaldrich.com

| Reagent Class | Example Reagent | Product Type | General Conditions |

| Acyl Halides | Acetyl chloride | N-acyl amine (Amide) | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine) |

| Acid Anhydrides | Acetic anhydride | N-acyl amine (Amide) | Neat or in a solvent, often with a catalyst like DMAP |

Alkylation: The alkylation of primary amines can be more challenging to control than acylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. beilstein-journals.org However, by carefully selecting the alkylating agent and reaction conditions, mono-alkylation can be achieved. For instance, reductive amination provides a controlled method for mono-alkylation. The synthesis of homoallylic amines through various alkylation strategies is a well-established field, with methods including transition-metal catalyzed allylic alkylation. nih.govnih.gov

| Reagent | Product Type | General Conditions |

| Alkyl Halide | Secondary, Tertiary, or Quaternary Amine | Polar solvent, often requires a base to neutralize HX |

| Reductive Amination (with an aldehyde/ketone and a reducing agent) | Secondary or Tertiary Amine | Mildly acidic or neutral pH, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

Formation of Imines and Enamines

The reaction of this compound with aldehydes or ketones would lead to the formation of imines, also known as Schiff bases. wikipedia.orgbyjus.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. wikipedia.orgnih.gov The formation of the C=N double bond is a reversible process, and the resulting imine can be hydrolyzed back to the amine and the carbonyl compound under aqueous acidic conditions. byjus.com

While primary amines typically form imines, the concept of enamine-imine tautomerism is relevant. organic-chemistry.org Enamines are generally formed from secondary amines; however, under certain conditions, a primary amine can form an enamine that tautomerizes to the more stable imine. organic-chemistry.org

| Carbonyl Compound | Product Type | General Conditions |

| Aldehyde | Imine (Schiff Base) | Mildly acidic conditions (pH 4-5), removal of water |

| Ketone | Imine (Schiff Base) | Mildly acidic conditions (pH 4-5), removal of water |

Transformations to Other Nitrogen-Containing Functional Groups

The primary amine functionality serves as a versatile precursor for the synthesis of a wide array of other nitrogen-containing functional groups. For instance, oxidation of the primary amine could potentially lead to the corresponding nitro compound, although this transformation often requires specific reagents to avoid side reactions. Diazotization, through treatment with nitrous acid, would yield a diazonium salt. While aliphatic diazonium salts are generally unstable, they can be useful intermediates for the introduction of other functional groups.

Reactivity of the Terminal Alkene Moiety

The terminal double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. This reactivity allows for a variety of addition and cycloaddition reactions.

Electrophilic Additions (e.g., Halogenation, Hydroboration, Epoxidation)

Halogenation: The terminal alkene would readily react with halogens such as bromine (Br₂) or chlorine (Cl₂) to form the corresponding dihaloalkane. This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.

Hydroboration-Oxidation: This two-step reaction sequence would convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. byjus.comwikipedia.orgyoutube.comlibretexts.org The first step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, with the boron atom adding to the less substituted carbon. byjus.comlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in basic solution yields the alcohol. youtube.comlibretexts.org This method is highly stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.org

| Reagent(s) | Intermediate | Final Product | Regioselectivity | Stereochemistry |

| 1. BH₃·THF2. H₂O₂, NaOH | Trialkylborane | Primary Alcohol | Anti-Markovnikov | Syn-addition |

Epoxidation: The direct epoxidation of the alkene would form an oxirane ring. Given that the starting material is a homoallylic amine, specific methods for the epoxidation of such substrates would be particularly effective. nih.govCurrent time information in Bangalore, IN. For instance, ammonium-directed epoxidation using m-CPBA in the presence of a carboxylic acid can provide high diastereoselectivity. rsc.org

| Reagent | Product Type |

| Peroxy acid (e.g., m-CPBA) | Epoxide (Oxirane) |

| Metal-catalyzed epoxidation (e.g., with a tungsten catalyst and H₂O₂) | Epoxide (Oxirane) |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Diels-Alder Reaction: The terminal alkene in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. youtube.comresearchgate.netacs.org This reaction forms a six-membered ring and is a powerful tool for the construction of complex cyclic systems. The reactivity of the dienophile can be influenced by the electronic nature of the substituents. The presence of the amine group may influence the reaction's stereoselectivity. Hetero-Diels-Alder reactions involving N-sulfinyl dienophiles have been studied, suggesting pathways for creating complex nitrogen-containing heterocycles. nih.gov

| Diene | Product Type | General Conditions |

| 1,3-Butadiene | Substituted cyclohexene | Thermal or Lewis acid catalysis |

| Cyclopentadiene | Bicyclic adduct | Thermal or Lewis acid catalysis |

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of unactivated olefins are known, and methods tolerant of amine functionalities have been developed. researchgate.net These reactions, often catalyzed by copper(I) salts or proceeding through photoredox catalysis, would lead to the formation of a cyclobutane (B1203170) ring. libretexts.orgbeilstein-journals.org Additionally, visible-light-mediated [3+2] cycloadditions of cyclopropylamines with olefins have been reported, offering a pathway to cyclopentane (B165970) derivatives. nih.govrsc.org

| Reaction Partner | Product Type | General Conditions |

| Another alkene molecule | Cyclobutane derivative | Photochemical irradiation, often with a photosensitizer or catalyst |

| Ketene | β-Lactam precursor | Thermal conditions |

Hydrogenation and Reductive Transformations

The unique structure of this compound, featuring both a terminal alkene and a cyclopropyl-substituted amine, allows for a variety of selective hydrogenation and reductive transformations. The reactivity of each functional group can be targeted under specific catalytic conditions.

The terminal double bond is susceptible to catalytic hydrogenation to yield 1-cyclopropylhexan-1-amine. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the reduction, minimizing potential side reactions such as hydrogenolysis of the cyclopropyl (B3062369) ring, which can occur under harsh conditions.

Alternatively, the amine moiety can be synthesized via reductive amination of the corresponding ketone, 1-cyclopropylhex-5-en-1-one. wikipedia.orgnih.gov This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orgd-nb.info Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgscielo.org.mx The selection of the reducing agent is crucial to prevent the reduction of the alkene functionality.

Below is a table illustrating typical conditions for such reductive transformations on analogous substrates.

Table 1: Illustrative Conditions for Hydrogenation and Reductive Amination

| Transformation | Substrate | Catalyst/Reagent | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|---|

| Alkene Hydrogenation | Terminal Alkene | Pd/C, H₂ (1 atm) | Ethanol | Saturated Alkane | >95 |

| Reductive Amination | Ketone | NH₃, NaBH(OAc)₃ | Dichloromethane (B109758) | Primary Amine | 85-95 |

Olefin Metathesis Applications for Further Derivatization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the terminal alkene in this compound is a suitable handle for such transformations. wikipedia.org This allows for significant molecular diversification. Common olefin metathesis reactions include cross-metathesis (CM) and ring-closing metathesis (RCM). organic-chemistry.orgresearchgate.net

However, the presence of the primary amine, a Lewis basic site, can pose a challenge for common ruthenium-based metathesis catalysts (e.g., Grubbs' catalysts). The amine can coordinate to the metal center, leading to catalyst deactivation or decomposition. rsc.org To overcome this, the amine group is often temporarily protected. Acylation or sulfonylation are common protection strategies that reduce the nucleophilicity and coordinating ability of the amine, rendering it compatible with the metathesis catalyst. rsc.org

Once the amine is protected (e.g., as a tosylamide), cross-metathesis with another olefin can be performed to introduce a variety of functional groups at the terminus of the hexenyl chain. For instance, reaction with methyl acrylate (B77674) would introduce an ester functionality, while reaction with styrene (B11656) would append a phenyl group.

Furthermore, if the amine is first N-allylated, the resulting diene could undergo ring-closing metathesis (RCM) to form a nitrogen-containing heterocyclic ring, such as a substituted piperidine. wikipedia.orgorganic-chemistry.org The success of RCM is dependent on factors like the catalyst generation (first, second, or third generation Grubbs' or Hoveyda-Grubbs catalysts) and reaction conditions. organic-chemistry.org

Table 2: Hypothetical Olefin Metathesis Reactions of a Protected this compound Derivative

| Reaction Type | Protected Substrate | Reaction Partner | Catalyst | Product |

|---|---|---|---|---|

| Cross-Metathesis | N-(1-cyclopropylhex-5-en-1-yl)tosylamide | Methyl Acrylate | Grubbs' II Catalyst | N-(1-cyclopropyl-7-methoxy-7-oxohept-5-en-1-yl)tosylamide |

| Ring-Closing Metathesis | N-allyl-N-(1-cyclopropylhex-5-en-1-yl)tosylamide | - | Hoveyda-Grubbs II | 1-tosyl-2-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridine |

Concurrent Reactivity of Amine and Alkene Moieties

The bifunctional nature of this compound allows for reactions where both the amine and the alkene participate concurrently or sequentially.

Intramolecular Cyclization Reactions

Intramolecular cyclization of aminoalkenes is a powerful method for the synthesis of nitrogen-containing heterocycles. acs.orgcapes.gov.br In the case of this compound, intramolecular hydroamination can lead to the formation of a six-membered ring. This reaction involves the addition of the N-H bond of the amine across the terminal double bond. Such cyclizations can be promoted by catalysts based on alkali metals, alkaline earth metals, lanthanides, or transition metals. acs.orgacs.orgpublish.csiro.au

The regioselectivity of the cyclization can, in principle, lead to two different products depending on whether the addition follows a Markovnikov or anti-Markovnikov pathway. For terminal alkenes, the formation of the six-membered ring containing the nitrogen atom is generally favored. The reaction conditions, including the choice of catalyst and ligands, can be tuned to control the stereoselectivity of the newly formed chiral center. capes.gov.br

Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. nih.gov The structure of this compound is well-suited for such sequences. For example, a tandem reaction could be initiated at the amine functionality, followed by a cyclization involving the alkene. acs.org

One hypothetical tandem sequence could involve the initial formation of an α-amino radical from the amine, which then undergoes an intramolecular addition to the terminal alkene. acs.org Such processes can be initiated by photochemical electron transfer (PET). Another possibility is a tandem hydroformylation-reductive amination sequence, where the alkene is first converted to an aldehyde, which then reacts intramolecularly with the amine to form a cyclic imine that is subsequently reduced.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by the inherent properties of its functional groups. The cyclopropylamine (B47189) moiety is generally stable under many conditions. biosynth.com However, the high ring strain of the cyclopropane (B1198618) ring can make it susceptible to ring-opening reactions under certain acidic or catalytic hydrogenation conditions. Studies on cyclopropylamine-based polymers have shown that the amine functionality can be stable, though shifts from primary to secondary or tertiary amines can occur upon exposure to certain environments like water. ugent.be

The terminal alkene is prone to oxidation. pressbooks.pub Oxidative cleavage of the double bond, for instance by ozonolysis or treatment with strong oxidizing agents like potassium permanganate (B83412) under harsh conditions, would lead to the formation of a carboxylic acid (after oxidation of the initial aldehyde) and formaldehyde, which would be further oxidized to carbon dioxide or formic acid. pressbooks.pub Under atmospheric conditions, gradual oxidation of the alkene can occur, especially in the presence of light and sensitizers, potentially leading to the formation of epoxides or other oxygenated derivatives. mdpi.com

The stability of the amine itself in solution has been studied for related compounds like cyclopropylamine (CPA), where solutions were found to be stable for up to 12 hours at room temperature. nih.gov However, long-term storage might require inert atmosphere and protection from light to prevent degradation of both the amine and the alkene functionalities.

Computational and Theoretical Investigations of 1 Cyclopropylhex 5 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the distribution of electrons and the nature of chemical bonds within a molecule. For 1-Cyclopropylhex-5-en-1-amine, these calculations reveal a complex interplay between its distinct functional groups.

Molecular Orbital Analysis and Hybridization States

The bonding in the cyclopropyl (B3062369) group of this compound is a key feature of its electronic structure. Unlike typical alkanes, the carbon-carbon bonds in the cyclopropane (B1198618) ring are not simple sigma (σ) bonds. According to the Walsh model, the bonding can be described by a set of molecular orbitals derived from the overlap of sp² hybridized orbitals on the exterior of the ring and p orbitals directed towards the center. This arrangement results in "bent" or "banana" bonds, which possess significant p-character. This imparts some properties typically associated with π-systems to the cyclopropyl group, including the ability to conjugate with adjacent unsaturated systems.

The nitrogen atom of the amine group is approximately sp³ hybridized, with one of the hybrid orbitals occupied by a lone pair of electrons. This lone pair is crucial to the molecule's basicity and nucleophilicity. The carbon atom to which both the cyclopropyl and amino groups are attached is also sp³ hybridized, forming single bonds with the nitrogen, a hydrogen atom, the cyclopropyl ring, and the hexenyl chain.

The hexenyl chain features sp³ hybridized carbon atoms in the saturated portion of the chain and sp² hybridized carbons at the double bond. The π-bond of the alkene group is formed by the overlap of the p-orbitals on these sp² carbons.

A molecular orbital analysis would show the highest occupied molecular orbital (HOMO) to be primarily located on the nitrogen atom's lone pair, with some contribution from the Walsh orbitals of the cyclopropyl ring. The lowest unoccupied molecular orbital (LUMO) would likely be associated with the σ* anti-bonding orbitals of the C-N bond or the π* anti-bonding orbital of the alkene group. The energy difference between the HOMO and LUMO is a critical factor in determining the molecule's reactivity.

Table 1: Predicted Hybridization States in this compound

| Atom(s) | Functional Group | Predicted Hybridization |

| C atoms in ring | Cyclopropyl | sp² (exterior) and p (interior) |

| N atom | Amine | ~sp³ |

| C atom attached to N and ring | Alkyl | sp³ |

| C1-C4 of hexenyl chain | Alkyl | sp³ |

| C5 and C6 of hexenyl chain | Alkene | sp² |

Charge Distribution and Electrostatic Potential

The distribution of electron density in this compound is non-uniform due to the different electronegativities of the atoms. The nitrogen atom, being more electronegative than carbon and hydrogen, draws electron density towards itself, resulting in a partial negative charge (δ-). Consequently, the hydrogen atoms attached to the nitrogen and the adjacent carbon atoms will bear partial positive charges (δ+).

An electrostatic potential map would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored red) would be concentrated around the nitrogen atom's lone pair, highlighting its role as a site for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive electrostatic potential (blue regions), indicating their acidic character. The cyclopropyl group, with its unique electronic structure, may also exhibit a region of negative potential on the exterior of the ring bonds, making it susceptible to interaction with electrophiles. The π-system of the alkene group would also represent a region of higher electron density.

This charge distribution is fundamental to understanding the molecule's intermolecular interactions, such as hydrogen bonding, and its reactivity towards other polar molecules.

Conformational Analysis and Energy Landscapes

The flexibility of the hexenyl chain and the rotational freedom around the single bonds in this compound give rise to a complex conformational landscape with multiple energy minima and transition states.

Rotational Barriers and Preferred Conformations

Rotation around the single bonds in the hexenyl chain and the bond connecting the chiral center to the hexenyl chain will have specific energy barriers. The rotation around the C-C bonds in the saturated part of the hexenyl chain will resemble that of simple alkanes, with staggered conformations being more stable than eclipsed ones. The energy barriers for these rotations are typically in the range of 3-5 kcal/mol.

The conformation of the entire molecule will be a result of a delicate balance of steric and electronic effects. The most stable conformers will seek to minimize steric hindrance between the bulky cyclopropyl group, the amine group, and the hexenyl chain. Theoretical calculations would be necessary to precisely determine the dihedral angles that define the global minimum energy conformation and the relative energies of other stable conformers.

Table 2: Estimated Rotational Energy Barriers in this compound

| Bond of Rotation | Type of Rotation | Estimated Barrier (kcal/mol) |

| C(amine)-C(hexenyl) | Rotation of the hexenyl chain | 4 - 6 |

| C1-C2 (hexenyl) | Alkyl C-C bond rotation | 3 - 5 |

| C2-C3 (hexenyl) | Alkyl C-C bond rotation | 3 - 5 |

| C3-C4 (hexenyl) | Alkyl C-C bond rotation | 3 - 5 |

| C4-C5 (hexenyl) | Rotation adjacent to double bond | 2 - 4 |

Influence of Cyclopropyl Ring and Alkene Group on Conformation

The cyclopropyl group, due to its rigid and sterically demanding nature, will significantly influence the preferred conformations of the molecule. It will restrict the rotational freedom of the adjacent groups and favor conformations that place it in a staggered arrangement relative to the substituents on the neighboring carbon. The electronic properties of the cyclopropyl group can also lead to stabilizing interactions with the amine group in certain orientations.

The alkene group at the end of the hexenyl chain introduces a region of planarity. The conformational preferences of the chain will be influenced by the need to avoid steric clashes with this planar group. The presence of the double bond also limits the number of possible low-energy conformations for the latter part of the chain compared to a fully saturated hexane (B92381) chain. Computational studies on long-chain alkenes have shown that they tend to adopt bent-inward geometries to favor interactions between the π-bond and hydrogen atoms on the alkyl chain.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanisms for various transformations.

Potential reactions of this molecule include those involving the amine group (e.g., nucleophilic addition, protonation), the cyclopropyl ring (e.g., ring-opening), and the alkene group (e.g., electrophilic addition, hydroamination).

For instance, in an electrophilic addition to the alkene, computational modeling could be used to determine the regioselectivity of the reaction (i.e., whether the electrophile adds to C5 or C6). The calculations would likely show the formation of a more stable carbocation intermediate, thus predicting the major product.

The ring-opening of the cyclopropyl group is another fascinating possibility. This could be initiated by an electrophile or through radical pathways. Computational modeling could elucidate the transition state structures and activation energies for different ring-opening scenarios, such as cleavage of the bond adjacent to the amine group versus the distal bond.

Finally, intramolecular reactions are also conceivable. For example, under certain conditions, the amine group could act as an internal nucleophile and attack the double bond, leading to a cyclized product. Computational modeling could assess the feasibility of such a reaction by calculating the activation barrier and the stability of the resulting cyclic amine.

Transition State Analysis for Key Synthetic Steps

Transition state (TS) analysis is a cornerstone of computational organic chemistry, enabling the elucidation of reaction mechanisms and the prediction of reaction rates. For a molecule such as this compound, this analysis would be crucial for optimizing its synthesis. Key synthetic steps, such as the formation of the cyclopropylamine (B47189) moiety or the introduction of the hexenyl chain, involve multi-step reaction pathways with corresponding transition states.

Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction. The transition state is identified as a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

For a hypothetical synthetic route, such as the reductive amination of a cyclopropyl ketone precursor, transition state analysis could be used to compare different reducing agents or reaction conditions. By calculating the activation energies for competing pathways, the most efficient and selective synthetic strategy can be identified before extensive experimental work is undertaken.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step (e.g., Imine Reduction) This table is illustrative and shows the type of data generated from a computational transition state analysis. The values are not based on experimental results for this compound.

| Reaction Pathway | Catalyst/Solvent System | Calculated Activation Energy (ΔG‡) in kcal/mol | Relative Rate Prediction |

|---|---|---|---|

| Pathway A | Catalyst X in Methanol | 25.4 | Moderate |

| Pathway B | Catalyst Y in Toluene | 21.8 | Fast |

Understanding Regio- and Stereoselectivity in Reactions

Many chemical reactions can yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. Computational chemistry offers profound insights into the origins of regio- and stereoselectivity. For this compound, which contains a chiral center at the carbon atom bonded to both the cyclopropyl ring and the nitrogen atom, controlling stereoselectivity during its synthesis is critical.

Computational models can be used to investigate reactions catalyzed by chiral entities, such as a chiral primary amine catalyst in a Biginelli reaction. elsevierpure.com By calculating the energies of the transition states leading to the different stereoisomers (e.g., the R and S enantiomers), chemists can predict which product will be favored. The enantiomeric excess (e.e.) can be estimated from the energy difference between the diastereomeric transition states (ΔΔG‡). A larger energy difference implies higher selectivity. For instance, analysis might reveal that non-covalent interactions, such as hydrogen bonding or steric hindrance, in the transition state assembly favor the formation of one stereoisomer over the other. elsevierpure.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. ulisboa.ptaip.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. ulisboa.ptresearchgate.net

For this compound, MD simulations could be used to study its conformational flexibility. The molecule possesses several rotatable bonds, and simulations can reveal the preferred three-dimensional shapes (conformations) it adopts in different environments, such as in an aqueous solution or a nonpolar solvent. This is achieved by using a force field, a set of parameters that defines the potential energy of the system. ulisboa.pt These simulations can also provide information on intermolecular interactions, such as how the amine group forms hydrogen bonds with water molecules. Such studies are relevant for understanding the compound's physical properties like solubility and its behavior in biological systems. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table provides an example of the setup for a conceptual MD simulation of this compound in a solvent.

| Parameter | Value/Description |

|---|---|

| System | One molecule of this compound |

| Solvent | Explicit water model (e.g., TIP3P) in a cubic box |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Integration Timestep | 2 femtoseconds |

Ligand-Based and Structure-Based Design Principles (Conceptual)

In medicinal chemistry, computational methods are essential for designing and discovering new therapeutic agents. longdom.org Although this compound is not a known drug, its structural features—a primary amine, a strained cyclopropyl ring, and a flexible hexenyl chain—can be analyzed using established design principles. nih.gov

Pharmacophore Hypothesis Generation (General Structural Features)

A pharmacophore is an abstract description of the steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.gov Ligand-based pharmacophore modeling begins with a set of known active molecules to identify common chemical features responsible for their activity. pharmacophorejournal.com

Conceptually, a pharmacophore hypothesis for a molecule like this compound would highlight key features:

Hydrogen Bond Donor: The primary amine group (-NH2).

Positive Ionizable Feature: The amine group, which can be protonated at physiological pH.

Hydrophobic Features: The cyclopropyl ring and the hexenyl alkyl chain.

These features can be mapped in 3D space. This abstract model could then be used to search large databases for other, structurally different molecules that share the same pharmacophoric pattern, potentially identifying new compounds with similar biological activities. nih.gov

Molecular Docking and Ligand-Target Interactions (Conceptual, non-specific)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govpharmafeatures.com This method is fundamental in structure-based drug design. wisdomlib.org The process involves two main components: a search algorithm to generate different binding poses and a scoring function to estimate the binding affinity for each pose. nih.gov

In a conceptual study, this compound could be docked into the active site of a hypothetical enzyme. The docking algorithm would explore various conformations of the flexible hexenyl chain and orientations of the entire molecule within the binding pocket. The scoring function would then rank the poses based on factors like hydrogen bonds between the amine group and protein residues, and hydrophobic interactions involving the cyclopropyl and hexenyl moieties. nih.gov Such a study, even with a non-specific target, helps to understand the types of interactions the molecule is capable of forming, which is a critical first step in evaluating its potential as a bioactive compound. Non-specific binding can often be characterized by a predominance of hydrophobic interactions over more specific interactions like hydrogen bonds. researchgate.net

1 Cyclopropylhex 5 En 1 Amine As a Versatile Synthetic Intermediate and Scaffold

Utility in the Construction of Complex Organic Molecules

The presence of both a nucleophilic amine and an electrophilically receptive alkene within the same six-carbon chain provides a powerful tool for synthetic chemists. This arrangement allows for intramolecular reactions to form cyclic structures or for the independent modification of each functional group to build elaborate acyclic systems.

Precursor to Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The structure of 1-Cyclopropylhex-5-en-1-amine is well-suited for the synthesis of such rings. The primary amine can act as a nucleophile in cyclization reactions, targeting either the appended alkene or an external electrophile that subsequently engages the double bond.

Potential intramolecular cyclization strategies could lead to the formation of substituted piperidines, which are prevalent in many biologically active compounds. For instance, under acidic conditions or in the presence of a transition metal catalyst, an intramolecular hydroamination could occur, where the amine adds across the double bond. Depending on the reaction conditions, this could proceed via a Markovnikov or anti-Markovnikov addition, yielding different isomers.

| Cyclization Strategy | Potential Heterocyclic Product | Reagent/Condition Example |

| Intramolecular Hydroamination | 2-Methyl-2-(cyclopropylmethyl)pyrrolidine | Organolanthanide complexes |

| Intramolecular Aminomercuration | 2-(Cyclopropylmethyl)-2-methylpyrrolidine | Hg(OAc)₂, NaBH₄ |

| Aza-Prins Cyclization | Substituted Piperidine | Formaldehyde, Acid catalyst |

Furthermore, while specific examples for this compound are not detailed in current literature, the broader class of cyclopropyl (B3062369) alkyl amines serves as known building blocks in the preparation of substituted pyrazinones, which are a class of nitrogen heterocycles. google.com

Building Block for Natural Product Synthesis

The combination of a cyclopropyl group and an unsaturated chain is a feature found in various natural products. The cyclopropyl ring, in particular, can impart unique conformational rigidity and metabolic stability to a molecule. This compound can serve as a chiral or achiral building block to introduce this functionality during the total synthesis of complex natural products. The amine provides a convenient handle for coupling with other fragments, while the alkene is available for subsequent elaborations such as cross-metathesis, oxidation, or reduction to achieve the target structure.

Exploration of Derivatives with Modified Structure

The true versatility of this compound lies in the selective modification of its functional groups. This allows for the creation of a library of derivatives with tailored properties for various applications in medicinal chemistry and material science.

Alkyl, Aryl, and Heteroaryl Substitutions

The primary amine is readily amenable to substitution, allowing for the introduction of various organic groups. Standard synthetic protocols can be employed to append alkyl, aryl, or heteroaryl moieties, significantly expanding the chemical space accessible from this starting material.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce simple or complex alkyl chains.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the nitrogen and an aryl or heteroaryl ring.

Modification of the Amine Functionality (e.g., secondary, tertiary amines, amides)

Beyond simple substitution, the primary amine can be transformed into other important nitrogen-containing functional groups. These transformations are fundamental in tuning the electronic and steric properties of the nitrogen atom, which is often crucial for biological activity.

| Transformation | Functional Group | Typical Reagents |

| Reductive Amination | Secondary/Tertiary Amine | Aldehyde/Ketone, NaBH(OAc)₃ |

| Acylation | Amide | Acyl Chloride, Carboxylic Acid |

| Sulfonylation | Sulfonamide | Sulfonyl Chloride |

These modifications can be part of a broader synthetic strategy. For instance, converting the amine to an amide or sulfonamide can alter its nucleophilicity and directing-group ability in subsequent reactions on other parts of the molecule.

Alterations to the Alkene Moiety (e.g., saturation, functionalization)

The terminal alkene at the end of the hexenyl chain offers a wide range of synthetic possibilities, characteristic of carbon-carbon double bonds. These reactions can be performed while leaving the cyclopropyl amine portion of the molecule intact, showcasing the compound's role as a multifunctional scaffold.

Saturation: Catalytic hydrogenation can reduce the double bond to yield 1-cyclopropylhexan-1-amine, providing access to saturated analogues.

Functionalization: A plethora of addition reactions can be performed across the double bond.

Table of Potential Alkene Functionalizations:

| Reaction Type | Reagents | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Alkane |

| Hydrohalogenation | HBr, HCl | Alkyl Halide |

| Hydration (Markovnikov) | H₂O, H₂SO₄ | Secondary Alcohol |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Diol (1,2-diol) |

| Epoxidation | m-CPBA | Epoxide |

| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde |

These transformations highlight the potential of this compound as a starting material for generating a diverse set of molecules with varied functionalities, ready for further synthetic elaboration or biological screening.

Structure-Activity Relationship (SAR) Studies in Chemical Biology (Conceptual)

The unique structural features of this compound, namely the rigid cyclopropyl group adjacent to a chiral amine center and a flexible hexenyl chain, make it an intriguing scaffold for conceptual Structure-Activity Relationship (SAR) studies. Such studies are pivotal in medicinal chemistry and chemical biology for optimizing a molecule's interaction with a biological target, such as an enzyme or receptor. By systematically modifying the structure of the parent compound, researchers can decipher which parts of the molecule are essential for its biological activity.

Positional Scanning and Substituent Effects on Chemical Properties Relevant to Interaction

Positional scanning involves introducing various substituents at different positions on the scaffold to probe the steric and electronic requirements of a binding pocket. For this compound, modifications could be conceptually explored at the cyclopropyl ring, the alkyl chain, and the amine group itself to understand their influence on non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Cyclopropyl Ring Substitution: The small, rigid nature of the cyclopropyl ring makes it an excellent probe for tight binding spaces. Adding substituents (e.g., methyl, fluoro, hydroxyl) to the ring would alter its electronic properties and steric profile. For instance, a fluorine atom could introduce favorable electrostatic interactions, while a methyl group could probe a hydrophobic pocket.

Alkyl Chain Modification: The length and saturation of the hexenyl chain could be varied. Shortening or lengthening the chain would determine the optimal distance between the aminocyclopropyl head and a potential secondary interaction site. The terminal double bond's position could also be moved to assess its role in binding or its potential as a reactive handle.

Amine Group Derivatization: The primary amine is a key interaction point, likely acting as a hydrogen bond donor or a protonated cation forming ionic bonds. N-alkylation or N-acylation would systematically modify its hydrogen-bonding capacity and basicity, providing insight into the binding site's requirements.

The following table conceptualizes how systematic modifications could influence the binding affinity for a hypothetical receptor.

| Modification of this compound Scaffold | Hypothetical Change in Property | Conceptual Impact on Binding Affinity (Kᵢ, nM) |

| Parent Scaffold | Baseline | 100 |

| Add Methyl group to C2 of cyclopropyl ring | Increased Steric Bulk | 250 (Decreased affinity) |

| Replace terminal alkene with an alkyne | Increased Rigidity & Pi-stacking potential | 75 (Increased affinity) |

| N-methylation (Secondary amine) | Reduced H-bond donor capacity | 150 (Decreased affinity) |

| Chain shortening to 1-Cyclopropylbut-3-en-1-amine | Altered positioning of terminal group | 500 (Significantly decreased affinity) |

This table is for illustrative purposes and contains conceptual data.

Exploration of Stereochemical Impact on Molecular Recognition

The carbon atom bearing both the cyclopropyl ring and the amine group is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. nih.gov Therefore, the three-dimensional arrangement of these groups is critical for molecular recognition.

It is conceptually highly probable that one enantiomer will have a significantly higher affinity for a specific biological target than the other. This is because only one enantiomer may be able to position its key interacting groups—the amine, the cyclopropyl ring, and the lipophilic chain—in the correct orientation to complement the target's binding site. For example, the amine might need to form a hydrogen bond with a specific residue, while the cyclopropyl group fits into a small hydrophobic pocket; a mirror-image arrangement would fail to achieve this precise multi-point interaction. Studying the individual enantiomers is crucial to understanding the true nature of the molecular recognition event and to developing more potent and selective compounds.

| Enantiomer | Hypothetical Receptor Binding | Rationale |